Tautomeric Equilibrium: Quantified Stability Advantage of the 4-Hydroxy-2-pyridinone Form
Ab initio molecular orbital calculations at the HF/3-21G level demonstrate that the 4-hydroxy-2-pyridinone tautomer of 2,4-dihydroxypyridine is the most stable form [1]. Relative to this predominant tautomer, the 2,4-pyridinediol form is calculated to be 1.9 kcal/mol higher in energy, while the alternative 2-hydroxy-4-pyridinone tautomer is significantly less stable by 8.9 kcal/mol. This computational result aligns with experimental values derived from equilibration studies of methylated derivatives (0.3 ± 1.9 and 10.6 ± 1.9 kcal/mol, respectively) [1].
| Evidence Dimension | Relative tautomer stability (energy difference) |
|---|---|
| Target Compound Data | 4-Hydroxy-2-pyridinone (most stable form) baseline |
| Comparator Or Baseline | 2,4-Pyridinediol: +1.9 kcal/mol; 2-Hydroxy-4-pyridinone: +8.9 kcal/mol |
| Quantified Difference | ΔΔE = 1.9 kcal/mol (diol) and 8.9 kcal/mol (alternative pyridinone) |
| Conditions | HF/3-21G level with full geometry optimization; corrections for polarization, correlation, and zero-point energy |
Why This Matters
The strong energetic preference for the 4-hydroxy-2-pyridinone tautomer dictates its unique reactivity and binding properties, explaining why compounds like 2,6-dihydroxypyridine or monohydroxypyridines cannot replicate its performance in applications requiring this specific electronic structure.
- [1] Schlegel, H. B. (1982). Ab initio molecular orbital study of the tautomerism of 4-hydroxy-2-pyridinone. International Journal of Quantum Chemistry, 22(5), 1041-1047. View Source
